molecular formula C34H31N5O6 B607635 3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid CAS No. 305366-98-7

3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid

Cat. No. B607635
CAS RN: 305366-98-7
M. Wt: 605.64
InChI Key: CABBMMXFOOZVMS-PMERELPUSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzodiazepine ring, an aniline group, and a carboxylic acid group . These groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodiazepine ring system is a fused ring structure that includes two nitrogen atoms . The aniline group consists of an amino group attached to a phenyl ring, and the carboxylic acid group contains a carbon double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the benzodiazepine ring might undergo reactions at the nitrogen atoms, the aniline group could participate in reactions typical of amines, and the carboxylic acid group could undergo reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid could increase its solubility in polar solvents .

Scientific Research Applications

Novel Rearrangements and Transformations

  • Oxamide Rearrangement

    A base-induced rearrangement of similar compounds leading to novel spiro intermediates and subsequent transformations has been described. This process can be utilized in the synthesis of structurally complex compounds (PeetNorton, Sunder, & Barbuch, 1980).

  • Synthesis of Benzodiazepines

    Methods have been developed for synthesizing dihydrobenzodiazepines, a class related to the compound , which have potential applications in pharmaceutical research (Schindler, Mokrov, Likhosherstov, & Gewald, 2008).

  • Synthesis of Ferrocene Derivatives

    Research shows the preparation of new ferrocene derivatives starting from compounds structurally similar to the one . These derivatives have potential applications in material science and catalysis (Prokop, Richter, & Beyer, 1999).

  • Isocyanide-Based Synthesis

    An efficient method for synthesizing related compounds using isocyanide-based condensation reactions has been reported. This method could be adapted for the synthesis of derivatives of the compound (Akbarzadeh, Amanpour, Soorki, & Bazgir, 2012).

Molecular Structure and Characterization

  • Organotin Carboxylates Synthesis

    Studies on the synthesis and characterization of organotin carboxylates based on similar compounds have been conducted. These findings can be relevant for understanding the structural and bonding characteristics of the compound (Xiao et al., 2013).

  • Structural Analysis and Activities

    Mannich bases similar to the compound have been synthesized, with their structures confirmed by spectroscopic methods. These compounds showed significant antimicrobial and antioxidant activities, suggesting potential biological applications (Oloyede, Willie, & Adeeko, 2014).

Potential Therapeutic Applications

  • Muscarinic Receptor Affinity

    Synthesis of hybrid compounds related to the compound has been reported, with potential affinity to muscarinic receptors. This suggests possible therapeutic applications in neurological or psychological disorders (Holzgrabe & Heller, 2003).

  • PPARgamma Agonists Synthesis

    Synthesis and evaluation of compounds structurally related to the one have been conducted for potential use as PPARgamma agonists. This indicates possible applications in metabolic disorders like diabetes (Cobb et al., 1998).

  • Antibacterial and Antifungal Activities

    Several compounds with structural similarities have been synthesized and found to exhibit potent antibacterial and antifungal activities, suggesting potential for the development of new antimicrobial agents (Mohamed et al., 2010).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of a benzodiazepine ring, one possible area of investigation could be its potential activity on the central nervous system .

properties

IUPAC Name

3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31N5O6/c1-22(2)38(25-14-5-3-6-15-25)29(40)21-37-27-18-9-10-19-28(27)39(26-16-7-4-8-17-26)32(42)30(31(37)41)36-34(45)35-24-13-11-12-23(20-24)33(43)44/h3-20,22,30H,21H2,1-2H3,(H,43,44)(H2,35,36,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABBMMXFOOZVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid
Reactant of Route 3
3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid
Reactant of Route 4
3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid
Reactant of Route 5
3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid

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